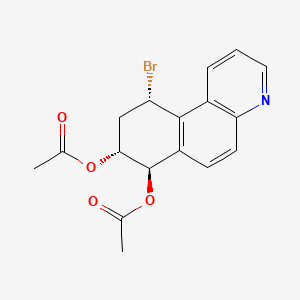
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate is a complex organic compound that belongs to the class of benzoquinolines This compound is characterized by its unique structural features, including an acetyloxy group, a bromine atom, and a tetrahydrobenzoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinoline core, followed by the introduction of the acetyloxy and bromine groups. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzoquinolines.
科学研究应用
Chemistry
In chemistry, ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
作用机制
The mechanism of action of ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds to ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate include other benzoquinoline derivatives with different substituents. Examples include:
- 7-Acetyloxy-10-chloro-7,8,9,10-tetrahydrobenzo(f)quinoline
- 7-Acetyloxy-10-fluoro-7,8,9,10-tetrahydrobenzo(f)quinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the acetyloxy group, along with the tetrahydrobenzoquinoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
103667-11-4 |
|---|---|
分子式 |
C17H16BrNO4 |
分子量 |
378.2 g/mol |
IUPAC 名称 |
[(7R,8R,10S)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)16-11-4-3-7-19-14(11)6-5-12(16)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3/t13-,15+,17+/m0/s1 |
InChI 键 |
PTWXSERZABATHB-YSVLISHTSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@@H](C2=C([C@H]1OC(=O)C)C=CC3=C2C=CC=N3)Br |
规范 SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


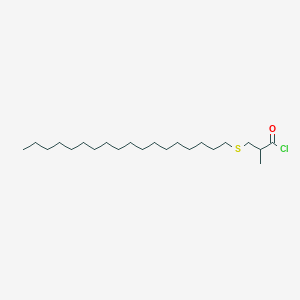
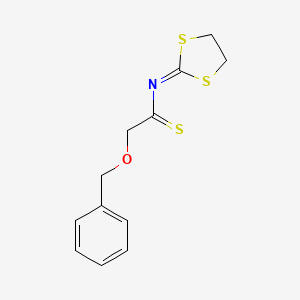
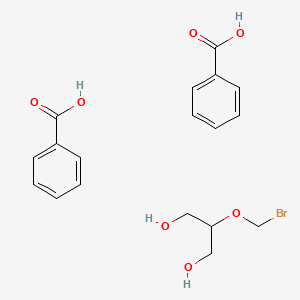
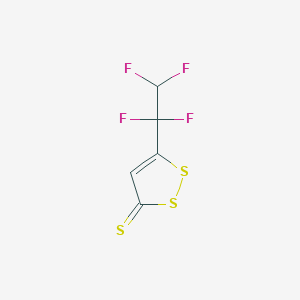
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
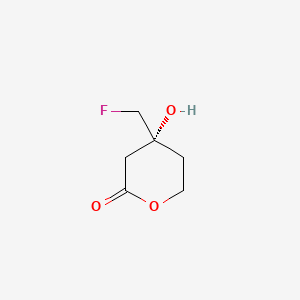
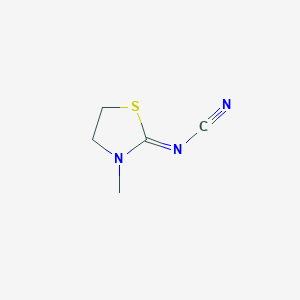
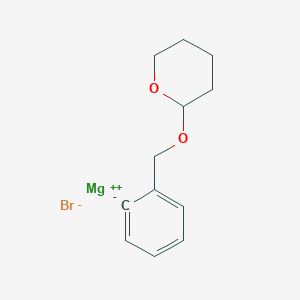
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
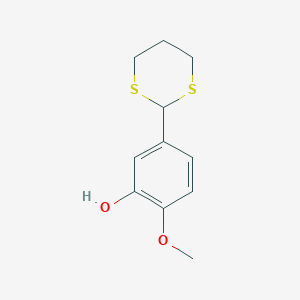
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
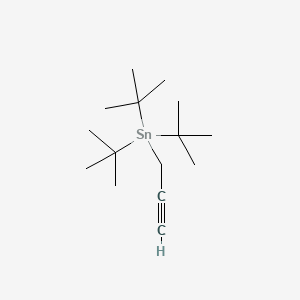
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
